molecular formula C32H45BrN2O3 B12039443 [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate CAS No. 769152-02-5

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

Cat. No.: B12039443
CAS No.: 769152-02-5
M. Wt: 585.6 g/mol
InChI Key: IPZZOGMCFXVTGQ-JJNGWGCYSA-N
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Description

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is a complex organic compound that features a hydrazone linkage and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate typically involves the condensation of octadecanoylhydrazine with 4-formylphenyl 2-bromobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydrazone linkage can be oxidized to form corresponding azides or nitriles.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Azides, nitriles

    Reduction: Hydrazines, amines

    Substitution: Various substituted benzoates

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study hydrazone-based reactions and their biological implications. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a drug delivery system. Its hydrophobic tail and hydrazone linkage make it suitable for targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as hydrophobic coatings or advanced polymers.

Mechanism of Action

The mechanism of action of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can undergo hydrolysis or oxidation, leading to the release of active species that interact with cellular components. The bromobenzoate moiety may also participate in binding interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is unique due to its combination of a long hydrophobic tail, a hydrazone linkage, and a bromobenzoate ester. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

769152-02-5

Molecular Formula

C32H45BrN2O3

Molecular Weight

585.6 g/mol

IUPAC Name

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-27-22-24-28(25-23-27)38-32(37)29-19-17-18-20-30(29)33/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+

InChI Key

IPZZOGMCFXVTGQ-JJNGWGCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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